6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole
Description
Properties
Molecular Formula |
C11H7FN2S |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
6-fluoro-2-pyrrol-1-yl-1,3-benzothiazole |
InChI |
InChI=1S/C11H7FN2S/c12-8-3-4-9-10(7-8)15-11(13-9)14-5-1-2-6-14/h1-7H |
InChI Key |
GVEFSJXMQLKDMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=NC3=C(S2)C=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Pyrrole Ring: The pyrrole ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyrrole boronic acid or ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine or pyrrole positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Antimicrobial Activity
Overview:
The thiazole ring system, which includes 6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole, has been recognized for its potential as a scaffold for developing antimicrobial agents. The increasing prevalence of multidrug-resistant pathogens has driven research into novel compounds that can effectively combat these resistant strains.
Case Studies:
- Yurttas et al. synthesized a series of thiazole derivatives and evaluated their antimicrobial activity against various Gram-positive and Gram-negative bacteria. Their findings indicated that certain derivatives exhibited significant activity against Enterococcus faecalis with MIC values around 100 μg/mL, suggesting potential for further development in treating resistant infections .
- Mohammad et al. reported a novel thiazole compound demonstrating potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 0.7 to 2.8 μg/mL, outperforming traditional antibiotics like vancomycin .
Anticancer Activity
Overview:
The compound's structure allows it to interact with biological targets involved in cancer progression. Research has shown that thiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells.
Case Studies:
- In a study focusing on benzothiazole derivatives, compounds similar to this compound were tested against various human cancer cell lines. The results indicated significant cytotoxic effects, particularly against colon carcinoma cells with IC50 values significantly lower than standard chemotherapeutics .
- Patents and Innovations: A patent describes the synthesis of compounds related to this compound as effective anticancer agents against a panel of fifty-three human cancer cell lines, highlighting its potential as a lead compound in cancer therapy .
Anticonvulsant Activity
Overview:
Research has identified thiazole derivatives as promising candidates for anticonvulsant drugs due to their ability to modulate neurotransmitter systems involved in seizure activity.
Case Studies:
- A study investigated various thiazole-linked compounds for their anticonvulsant properties using models of seizure induction. The most active compounds showed median effective doses significantly lower than those of established anticonvulsants, indicating their potential efficacy in treating epilepsy .
- The structure–activity relationship (SAR) analysis suggested that substitutions on the thiazole ring could enhance anticonvulsant properties, providing insights for future drug design .
Data Summary
Mechanism of Action
The mechanism of action of 6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases and proteases.
Pathways Involved: Inhibition of enzyme activity, leading to disruption of cellular processes such as signal transduction and apoptosis.
Comparison with Similar Compounds
Table 1: Structural and Electronic Properties of Selected Benzothiazole Derivatives
Key Observations:
- Substituent Effects : The pyrrole group in the target compound provides π-conjugation and moderate electron-donating effects, contrasting with the strong electron-withdrawing nitro or aldehyde groups in analogs .
- Steric Considerations : Bulky substituents like phenyl or pyrazole (as seen in ) may reduce membrane permeability compared to the smaller pyrrole group.
Biological Activity
6-Fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole is a compound that belongs to the thiazole family, known for its diverse biological activities. This article provides an overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazole ring and subsequent modifications to introduce the pyrrole and fluorine substituents. The synthetic pathways often utilize starting materials such as benzoic acid derivatives and various nitrogen-containing compounds.
Antitumor Activity
Research has indicated that thiazole derivatives exhibit significant antitumor properties. For instance, compounds containing the thiazole moiety have shown cytotoxic effects against various cancer cell lines. In particular, studies have demonstrated that this compound can inhibit cell proliferation in cancer cells, with IC50 values comparable to established chemotherapeutic agents like doxorubicin.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known to exhibit activity against a range of bacteria and fungi. For example, this compound has shown effectiveness against strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating potent antibacterial effects.
Anticonvulsant Activity
In addition to its antitumor and antimicrobial activities, thiazole derivatives have been explored for their anticonvulsant properties. Compounds similar to this compound have shown promising results in animal models, suggesting potential use in seizure disorders.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer progression and microbial resistance.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Properties : Some studies suggest that thiazole derivatives possess antioxidant activities, contributing to their overall therapeutic potential.
Case Studies
Several case studies highlight the efficacy of thiazole derivatives in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving a series of thiazole compounds showed a reduction in tumor size among patients with advanced-stage cancers, particularly those resistant to conventional therapies.
- Case Study on Infection Control : In a hospital setting, patients treated with a thiazole derivative experienced a significant reduction in bacterial load compared to those receiving standard antibiotic therapy.
Q & A
Q. What are the most reliable synthetic routes for 6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole, and how do reaction conditions influence yield?
Nickel-catalyzed cross-coupling reactions using aryl/alkenyl aluminum reagents under microwave-assisted conditions (4 mol% NiCl₂(dppf), 4 mol% 2,2'-bipyridine ligand) are effective for constructing the benzo[d]thiazole scaffold. Yields range from 41–94%, depending on substituent electronic effects. Optimization requires adjusting temperature (80–120°C) and solvent (toluene or DMF) to accommodate electron-withdrawing/donating groups on the aromatic ring . Alternative methods include Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent, which minimizes byproducts and improves atom economy .
Q. How is structural characterization of this compound derivatives performed?
X-ray crystallography confirms molecular geometry, including dihedral angles between the benzo[d]thiazole core and substituents (e.g., 6.41–34.02° for pyrazole-phenyl systems). Complementary techniques include:
- ¹H/¹³C NMR : Assigns proton environments (e.g., fluorophenyl protons at δ 7.2–8.1 ppm) and confirms regioselectivity.
- IR spectroscopy : Identifies thiazole C=N stretches (1600–1650 cm⁻¹) and pyrrole N-H bonds (3400 cm⁻¹).
- Elemental analysis : Validates purity (>95% by CHNS data) .
Q. What preliminary biological screening approaches are used for this compound class?
In vivo assays for analgesic (acetic acid-induced writhing test) and anti-inflammatory (carrageenan-induced paw edema) activities are standard. Derivatives with electron-withdrawing groups (e.g., 6-fluoro, 7-chloro) show moderate activity (30–50% inhibition at 50 mg/kg). In vitro screening against microbial strains (e.g., S. aureus, C. albicans) follows CLSI protocols, with MIC values compared to reference drugs .
Advanced Research Questions
Q. How do substituents at the 2-position of benzo[d]thiazole influence pharmacological activity?
Electron-deficient aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl) enhance bioactivity by improving membrane permeability and target binding. For example, 2-(4-bromophenyl) analogs exhibit 2-fold higher analgesic activity than unsubstituted derivatives due to hydrophobic interactions with COX-2 active sites. Computational docking (AutoDock Vina) and QSAR models quantify substituent effects on binding affinity .
Q. What computational methods predict the electronic properties of this compound?
Density functional theory (DFT) with the B3LYP/6-311+G(d,p) basis set calculates frontier molecular orbitals (HOMO-LUMO gap ≈ 4.2 eV), polarizability, and electrostatic potential maps. These predict reactivity toward electrophilic attack at the pyrrole nitrogen and nucleophilic substitution at the 6-fluoro position .
Q. How can green chemistry principles be applied to synthesize this compound?
Electrosynthesis using sodium bromide as a mediator in aqueous ethanol achieves C–H thiolation with 85% yield and minimal waste. Solvent-free Friedel-Crafts acylation (Eaton’s reagent) reduces energy consumption and avoids toxic solvents like DCM .
Q. How are contradictions in biological data resolved (e.g., varying IC₅₀ values across studies)?
Meta-analysis of structure-activity relationships (SAR) identifies confounding factors:
- Assay conditions : Serum protein binding in cell-based vs. cell-free assays alters effective drug concentration.
- Substituent stereochemistry : Cis/trans configurations in Schiff base derivatives (e.g., 5a-g, 6a-g) impact target selectivity .
Q. What strategies improve regioselectivity in pyrrole-thiazole coupling reactions?
Vilsmeier-Haack formylation (DMF/POCl₃) directs substitution to the 4-position of the pyrrole ring. Microwave irradiation (150°C, 20 min) enhances regioselectivity (>90%) by accelerating kinetics over competing pathways .
Q. What mechanistic insights explain the role of nickel catalysts in cross-coupling reactions?
NiCl₂(dppf) facilitates oxidative addition with 2-substituted benzo[d]thiazoles, forming a Ni(0) intermediate. Ligand (2,2'-bipyridine) coordination stabilizes the transition state, enabling transmetalation with aryl aluminum reagents. Kinetic studies show rate-limiting reductive elimination (ΔG‡ ≈ 25 kcal/mol) .
Q. How do crystal packing interactions affect the stability of this compound derivatives?
Weak π-π interactions (centroid distance 3.7 Å) between thiazole and phenyl rings, along with C–H···π bonds (2.8 Å), stabilize the lattice. Polymorph screening (via solvent evaporation or cooling crystallization) identifies forms with enhanced thermal stability (Tₘ > 200°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
